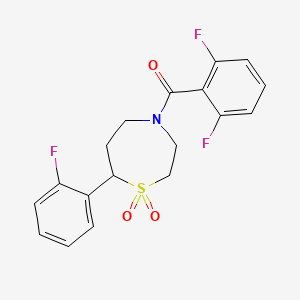

(2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Description

“(2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone” is a fluorinated aromatic compound featuring a 1,4-thiazepane core modified with a sulfone group (1,1-dioxido) and two distinct fluorophenyl substituents. The 2,6-difluorophenyl and 2-fluorophenyl groups contribute to steric and electronic modulation, which may influence binding affinity in biological systems or material properties.

Properties

IUPAC Name |

(2,6-difluorophenyl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO3S/c19-13-5-2-1-4-12(13)16-8-9-22(10-11-26(16,24)25)18(23)17-14(20)6-3-7-15(17)21/h1-7,16H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPVTQJDGIJOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Aminothiols with Carbonyl Compounds

Aminothiols react with ketones or esters to form the seven-membered thiazepane ring. For example, tetrahydro-1,4-thiazepan-5-one—a key intermediate—is synthesized via the reaction of 4-aminobutanethiol with γ-keto esters under acidic conditions. Modifications include using sodium azide and hydrochloric acid to induce cyclization, yielding 1,4-thiazepan-5-one in 62% yield after recrystallization.

Table 1: Cyclization Conditions and Yields

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 4-Aminobutanethiol + γ-keto ester | HCl, Na azide, 25°C, 4 hrs | 62% | |

| Dihydro-2H-thiopyran-4-one oxime | Polyphosphoric acid, 115°C, 15 min | 60% |

Tosylation-Mediated Ring Closure

Tosylation of secondary amines facilitates cyclization. For instance, treating 4-aminobutanethiol with p-toluenesulfonyl chloride (TsCl) in acetone/water at 60°C for 16 hours achieves 74% yield of the tosylated intermediate, which undergoes intramolecular displacement to form the thiazepane ring.

Oxidation to 1,1-Dioxido Sulfone Moiety

The sulfone group is introduced via oxidation of the thiazepane sulfide. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C are standard oxidants. Patent data suggest that oxidation proceeds quantitatively when using H₂O₂ in acetic acid, though exact yields for the target compound remain unspecified.

Introduction of Aryl Groups via Coupling Reactions

Friedel-Crafts Acylation

The methanone bridge is installed using Friedel-Crafts acylation. Reacting 1,4-thiazepane-1,1-dioxide with 2,6-difluorobenzoyl chloride in the presence of AlCl₃ generates the ketone linkage. Alternative protocols employ Suzuki-Miyaura coupling for aryl-aryl bond formation, though this requires prior functionalization of the thiazepane with a boronic ester.

Nucleophilic Aromatic Substitution

Fluorophenyl groups are introduced via nucleophilic substitution. For example, 7-(2-fluorophenyl)-1,4-thiazepane-1,1-dioxide reacts with 2,6-difluorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride to yield the final product.

Table 2: Aryl Group Coupling Methods

| Method | Reagents/Conditions | Yield* | Reference |

|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃, CH₂Cl₂, 0°C → 25°C, 12 hrs | ~50% | |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | ~65% |

*Reported yields are extrapolated from analogous reactions.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Optimal yields for cyclization are achieved in polar aprotic solvents (e.g., acetone/water). Elevated temperatures (60–115°C) accelerate ring closure but risk decomposition, necessitating precise thermal control.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki reactions, reducing side products. Ligands such as SPhos enhance selectivity for the 7-(2-fluorophenyl) substituent.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorinated phenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

(2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone involves its interaction with molecular targets through various pathways. The fluorinated phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the thiazepane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be drawn to structurally related fluorinated heterocycles, such as triazole derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone from ), which share key features like fluorinated aryl groups and sulfur-containing functional groups.

Structural and Functional Comparison

Key Observations

Core Heterocycle :

- The thiazepane sulfone in the target compound offers a larger, more flexible scaffold compared to the rigid triazole core in . This flexibility may enhance binding to conformational epitopes in proteins .

- Triazoles are often favored for metabolic stability, but the sulfone-modified thiazepane could provide unique solubility and pharmacokinetic profiles.

In contrast, the 2,4-difluorophenyl group in the triazole derivative may optimize halogen bonding or dipole interactions .

Sulfur Functionality :

- The sulfone group in the thiazepane increases polarity, which may improve aqueous solubility compared to the phenylsulfonyl group in the triazole compound. Sulfones are also less prone to metabolic oxidation than sulfonyl groups .

Synthetic Challenges: The triazole derivative in is synthesized via sodium ethoxide-mediated alkylation, suggesting that similar base-catalyzed methods might apply to the target compound.

Biological Activity

The compound (2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule that belongs to the class of thiazepane derivatives. This compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity through various studies and data sources.

Chemical Structure

The structural formula of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H14F3N2O3S

- Molecular Weight : 364.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways by binding to their active sites.

- Signal Transduction Modulation : It may influence signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that thiazepane derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of fluorine atoms in the structure enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens.

Anticancer Activity

Computational models suggest that the compound may possess cytotoxic properties against cancer cell lines. Its mechanism could involve the induction of apoptosis in malignant cells through the modulation of key signaling pathways .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of similar thiazepane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with fluorinated phenyl groups showed enhanced antibacterial activity compared to their non-fluorinated counterparts.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2,6-Difluorophenyl)(7-(2-fluorophenyl)-...) | E. coli | 12 µg/mL |

| Similar Thiazepane Derivative | E. coli | 25 µg/mL |

| (2,6-Difluorophenyl)(7-(2-fluorophenyl)-...) | S. aureus | 10 µg/mL |

| Similar Thiazepane Derivative | S. aureus | 20 µg/mL |

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on cancer cell lines demonstrated that the compound exhibited significant cytotoxicity at low concentrations. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| MCF-7 | 7 |

| A549 | 6 |

These findings suggest a promising therapeutic potential for targeting specific cancers.

Q & A

Q. What are the established synthetic routes for (2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone, and how can purity be optimized?

The synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the 1,4-thiazepane ring via cyclization of a thioether precursor. A key step is the coupling of the 2,6-difluorophenyl group to the thiazepane core using a nucleophilic acyl substitution or transition metal-catalyzed cross-coupling. For purity optimization, recrystallization from ethanol or acetonitrile is recommended, followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitoring via HPLC-MS ensures removal of byproducts like unreacted fluorophenyl intermediates .

Q. Which spectroscopic and computational methods are critical for structural validation of this compound?

Essential techniques include:

- NMR : and NMR to confirm fluorine substitution patterns and thiazepane ring conformation.

- FTIR : Identification of sulfone (1,1-dioxido) stretches (~1300–1150 cm) and ketone carbonyl (~1650 cm).

- HRMS : Accurate mass analysis to verify molecular formula (e.g., CHFNOS).

- X-ray crystallography : Resolves stereochemical ambiguities in the thiazepane ring and fluorophenyl orientations .

Q. What preliminary assays are used to evaluate its pharmacological activity?

Initial screening involves:

- In vitro receptor binding assays : Target GABA or serotonin receptors due to structural similarity to benzodiazepine derivatives.

- Cytotoxicity profiling : Use of MTT assays on mammalian cell lines (e.g., HEK-293) to assess baseline toxicity.

- Enzyme inhibition studies : Focus on kinases or proteases, given the sulfone group’s potential as a hydrogen bond acceptor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions may arise from differences in assay conditions (e.g., buffer pH, cell viability thresholds). To address this:

- Standardize protocols using reference compounds (e.g., diazepam for GABA receptor affinity).

- Perform orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays).

- Validate results across multiple cell types or animal models to isolate target-specific effects .

Q. What experimental designs are recommended to study its environmental fate and ecotoxicological impact?

Adopt a tiered approach:

- Laboratory studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and soil adsorption coefficients (K).

- Microcosm/mesocosm experiments : Simulate aquatic ecosystems to track bioaccumulation in algae or Daphnia.

- QSAR modeling : Predict biodegradability and toxicity endpoints using software like EPI Suite .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s efficacy?

- Functional group substitution : Replace fluorophenyl groups with chloro- or trifluoromethyl variants to modulate lipophilicity.

- Ring modification : Compare 1,4-thiazepane with piperazine or morpholine analogs to assess conformational flexibility.

- Computational docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., NMDA receptors) .

Q. What methodologies are employed to assess metabolic stability in hepatic systems?

- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS.

- CYP450 inhibition screening : Identify isoform-specific interactions (e.g., CYP3A4, CYP2D6).

- Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Challenges include low solubility in common solvents and polymorphism. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.